

Spectral Analysis of Triphenylacetic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Triphenylacetic acid*

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An In-depth ^1H and ^{13}C NMR Analysis for Drug Development Professionals

This technical guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **triphenylacetic acid**. Aimed at researchers, scientists, and professionals in drug development, this document details the structural elucidation of **triphenylacetic acid** through NMR spectroscopy, presenting key data in a clear, tabular format. Furthermore, it outlines the experimental protocols necessary for the replication of these findings and includes visualizations to clarify structural relationships and experimental workflows.

Introduction to Triphenylacetic Acid and its Spectroscopic Signature

Triphenylacetic acid, a bulky carboxylic acid, presents a unique spectroscopic profile due to the influence of its three phenyl rings. Understanding its ^1H and ^{13}C NMR spectra is crucial for its identification, purity assessment, and the study of its chemical behavior in various environments. The steric hindrance and electronic effects of the triphenylmethyl group significantly influence the chemical shifts of the aromatic protons and carbons, as well as the quaternary and carboxylic acid carbons.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for **triphenylacetic acid**, recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectral Data of Triphenylacetic Acid in DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.20	Multiplet	15H	Aromatic Protons (C ₆ H ₅)
~12.9 (broad)	Singlet	1H	Carboxylic Acid Proton (-COOH)

Note: The exact chemical shifts of the aromatic protons can be complex and may overlap. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ^{13}C NMR Spectral Data of Triphenylacetic Acid in DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~172.5	Carboxylic Acid Carbon (-COOH)
~142.0	Quaternary Phenyl Carbon (C-Ar)
~130.0	ortho-Aromatic Carbons
~128.5	meta-Aromatic Carbons
~127.0	para-Aromatic Carbons
~65.0	Quaternary α -Carbon (C(Ph) ₃)

Note: The assignments of the aromatic carbons are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **triphenylacetic acid**.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 10-20 mg of **triphenylacetic acid** and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Homogenization:** Gently vortex the sample to ensure complete dissolution.
- **Transfer:** Transfer the solution to a standard 5 mm NMR tube.

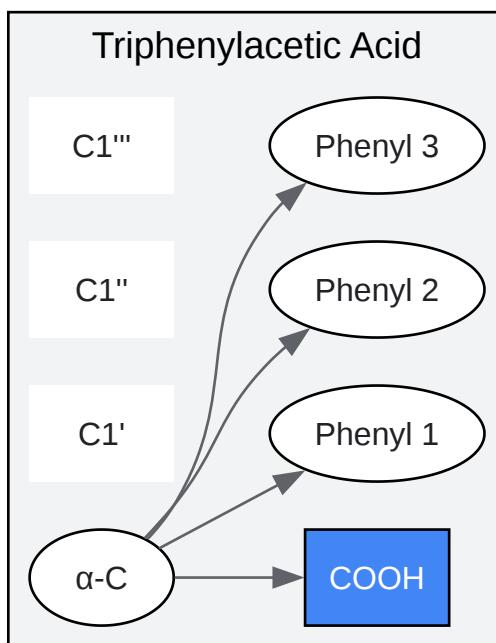
NMR Spectrometer and Parameters

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region in the ^1H spectrum.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-14 ppm.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more scans, due to the low natural abundance of ^{13}C and the presence of quaternary carbons.
 - Relaxation Delay: 2-5 seconds. A longer delay is necessary for the full relaxation of quaternary carbons.

- Spectral Width: 0-200 ppm.
- Temperature: 298 K.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
 - Integrate the signals in the ¹H spectrum.

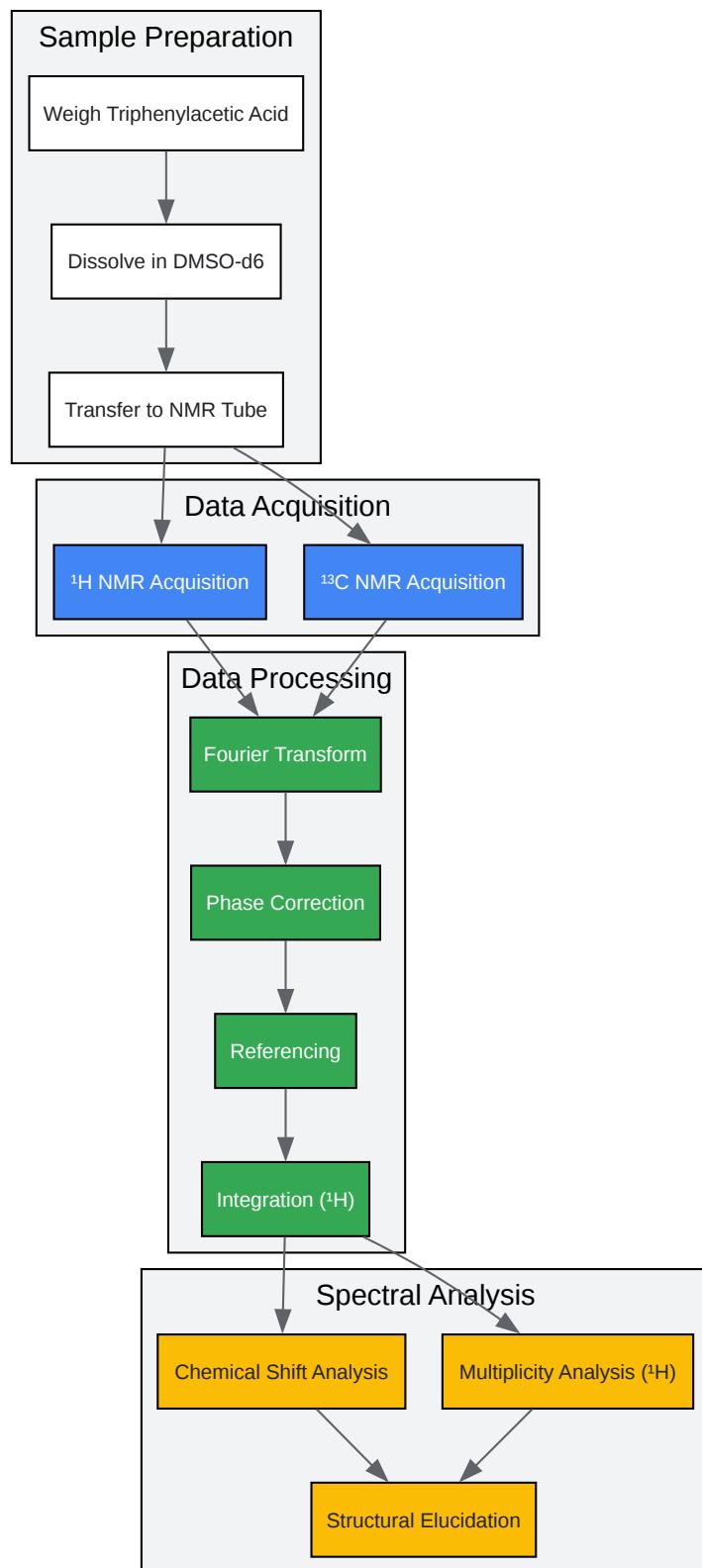
Visualizations

The following diagrams, generated using Graphviz, illustrate the structure and key NMR correlations of **triphenylacetic acid**.



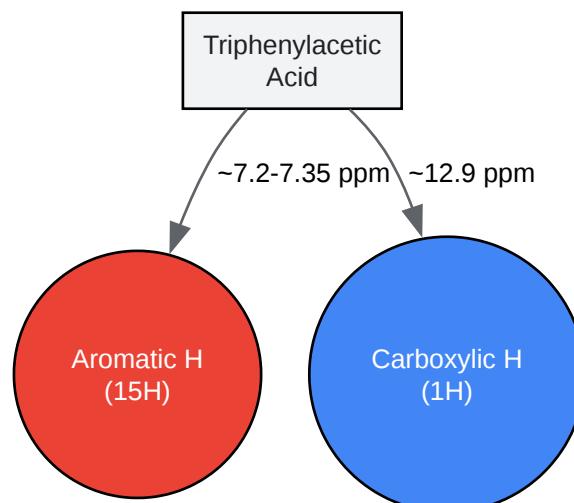
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Figure 1: Molecular structure of **triphenylacetic acid**.



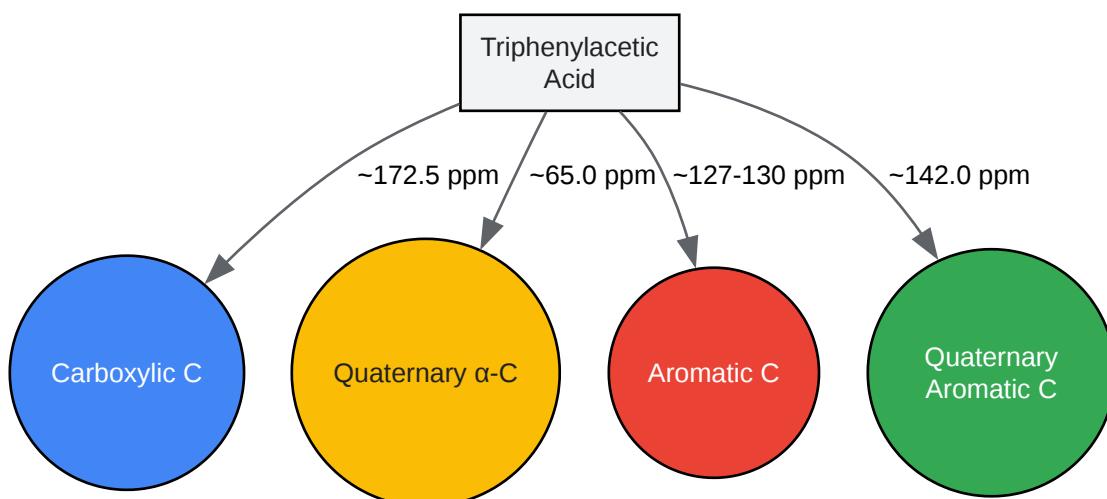
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Figure 2: Experimental workflow for NMR analysis.



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Figure 3: Distinct proton environments in **triphenylacetic acid**.



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Figure 4: Key carbon environments in **triphenylacetic acid**.

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